molecular formula C11H10O5 B13050793 Chromane-2,6-dicarboxylic acid

Chromane-2,6-dicarboxylic acid

Cat. No.: B13050793
M. Wt: 222.19 g/mol
InChI Key: QNGLJYYWOCEYTQ-UHFFFAOYSA-N
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Description

Chromane-2,6-dicarboxylic acid is a heterocyclic compound featuring a chromane core with carboxylic acid groups at the 2 and 6 positions. This compound is part of the broader family of chromane derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Chromane-2,6-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of chromane-2,6-dicarboxylic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate enzyme activity and influence signaling pathways related to inflammation and cell proliferation .

Biological Activity

Chromane-2,6-dicarboxylic acid is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of cancer research, neuropharmacology, and antioxidant studies. This article reviews the biological activity of this compound, highlighting its cytotoxic effects against cancer cells, potential neuroprotective properties, and antioxidant capabilities.

Chemical Structure and Properties

This compound belongs to the class of chroman derivatives, characterized by a benzopyran structure with carboxylic acid functional groups at the 2 and 6 positions. The molecular formula is C11H10O4C_{11}H_{10}O_4, and it exhibits properties typical of polyphenolic compounds, including solubility in polar solvents and potential for hydrogen bonding.

Overview of Anticancer Properties

Research has demonstrated that chromane derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study evaluating a series of chroman derivatives found moderate to high cytotoxicity against leukemia (HL-60 and MOLT-4) and breast cancer (MCF-7) cell lines. For instance, specific derivatives showed IC50 values as low as 24.4 µM against MOLT-4 cells, indicating promising anticancer potential .

Case Studies

  • Cytotoxicity Against MCF-7 Cells :
    • Compound 6i from a series of synthesized chroman derivatives displayed an effective growth inhibition with a GI50 value of 34.7 µM against the MCF-7 breast cancer cell line .
    • Another derivative exhibited an IC50 value of 68.4 ± 3.9 µM against MCF-7 cells, suggesting variability in potency among different derivatives .
  • Mechanism of Action :
    • The anticancer effects are believed to involve apoptosis induction and cell cycle arrest mechanisms. Chroman derivatives have been shown to modulate pathways involved in cell survival and proliferation .

Neuroprotective Effects

Chromane derivatives have also been explored for their neuroprotective properties. Some studies indicate that these compounds can inhibit neurodegenerative processes by acting on neurotransmitter systems and reducing oxidative stress.

Case Studies

  • Antiepileptic Activity :
    • A subset of chroman derivatives was evaluated for antiepileptic properties alongside their anticancer activity. The results indicated that certain compounds exhibited significant inhibition of seizure activity without neurotoxicity .
  • Mechanistic Insights :
    • The neuroprotective effects may be attributed to the ability of chromane compounds to act as free radical scavengers, thus protecting neuronal cells from oxidative damage .

Antioxidant Activity

This compound has been noted for its antioxidant activity, which is crucial in mitigating oxidative stress-related diseases.

Research Findings

  • Studies have shown that polyphenolic compounds similar to chromanes can significantly reduce oxidative stress markers in vitro and in vivo models . The antioxidant capacity is often assessed using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity.

Summary Table of Biological Activities

Biological ActivityObserved EffectsReference
CytotoxicityIC50 values ranging from 24.4 µM to 68.4 µM against various cancer cell lines
AntiepilepticSignificant inhibition without neurotoxicity
AntioxidantEffective radical scavenging abilities

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

3,4-dihydro-2H-chromene-2,6-dicarboxylic acid

InChI

InChI=1S/C11H10O5/c12-10(13)7-2-3-8-6(5-7)1-4-9(16-8)11(14)15/h2-3,5,9H,1,4H2,(H,12,13)(H,14,15)

InChI Key

QNGLJYYWOCEYTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)OC1C(=O)O

Origin of Product

United States

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